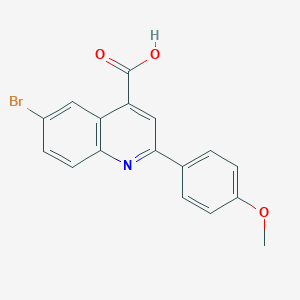

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

描述

属性

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRCICKNTUVWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361988 | |

| Record name | 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109540-19-4 | |

| Record name | 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Optimization

The reaction begins with the alkaline hydrolysis of isatin to form an intermediate keto-acid, which undergoes condensation with 4-methoxyacetophenone. Cyclization and subsequent bromination yield the target compound. Key parameters include:

Table 1: Pfitzinger Reaction Conditions and Yields

| Starting Materials | Bromination Agent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Isatin + 4-Methoxyacetophenone | NBS | 110 | 68 | |

| 5-Bromoisatin + Acetophenone | Br₂ | 100 | 72 |

The Suzuki-Miyaura reaction enables the introduction of the 4-methoxyphenyl group to a pre-brominated quinoline core. This method is favored for its regioselectivity and compatibility with functional groups.

Synthetic Pathway

Table 2: Suzuki Coupling Optimization Data

Key findings:

-

Higher yields are achieved with Pd(PPh₃)₄ due to improved stability in polar solvents.

-

Excess boronic acid (1.3–2.6 equivalents) ensures complete conversion.

Halogenation of Pre-Formed Quinoline Derivatives

Direct bromination of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid offers a streamlined route but requires careful control to avoid over-bromination.

Bromination Strategies

Table 3: Bromination Efficiency

| Substrate | Bromination Agent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)quinoline-4-COOH | Br₂ | 25 | 65 | |

| 2-(4-Methoxyphenyl)quinoline-4-COOH | POCl₃ + Br₂ | 50 | 82 |

Multi-Step Synthesis from Aniline Derivatives

A modular approach involves constructing the quinoline ring system from 4-bromoaniline and ethyl propiolate, followed by functionalization.

Stepwise Procedure

-

Formation of 3-(4-Bromoanilino)ethyl acrylate : Reaction of 4-bromoaniline with ethyl propiolate in methanol (30–50°C, 70–77% yield).

-

Cyclization to 6-Bromoquinolin-4(1H)-one : Heating in diphenyl ether (200–220°C, 77–81% yield).

-

Chlorination and Methoxyphenyl Introduction : Phosphorus trichloride-mediated chlorination, followed by Suzuki coupling (92% yield for chlorination step).

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Each Method

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Pfitzinger Reaction | High functional group tolerance | Requires bromination step | Lab-scale |

| Suzuki Coupling | Regioselective, mild conditions | Palladium catalyst cost | Industrial |

| Direct Bromination | Fewer steps | Over-bromination risks | Lab-scale |

| Multi-Step Synthesis | Modular, high yields | Lengthy purification steps | Industrial |

Critical Insights and Recommendations

-

Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(dppf)Cl₂ in Suzuki coupling due to superior stability.

-

Bromination Efficiency : POCl₃-assisted bromination achieves higher yields (82%) compared to Br₂ alone.

-

Scalability : Multi-step synthesis and Suzuki coupling are most suitable for industrial production, whereas Pfitzinger reactions are ideal for lab-scale diversification.

For future research, exploring photo- or electrochemical bromination could reduce reliance on hazardous reagents. Additionally, continuous-flow systems may enhance the scalability of Suzuki coupling reactions.

化学反应分析

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carboxylic acid groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Substituted quinoline derivatives with various functional groups at the 6th position.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with modifications at the methoxy or carboxylic acid groups.

Coupling Reactions: Coupled products with extended carbon chains or aromatic rings.

科学研究应用

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

相似化合物的比较

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the bromine and methoxy groups.

6-Bromoquinoline-4-carboxylic acid: Similar structure but lacks the methoxyphenyl group.

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but lacks the bromine atom.

Uniqueness

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity.

生物活性

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative recognized for its diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 6th position, a methoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly in developing new drugs targeting various diseases.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains and fungi. The mechanism of action typically involves disrupting cellular processes by inhibiting key enzymes or interfering with DNA replication.

Anticancer Activity

The compound shows promise in cancer research, particularly due to its potential to intercalate into DNA, thereby disrupting normal cellular functions and inhibiting cancer cell proliferation. Several studies have highlighted its ability to target specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its interaction with various molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may inhibit kinases involved in cancer cell signaling or interact with bacterial enzymes critical for survival.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on the anticancer properties of this compound demonstrated significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range. Further investigation revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was evaluated against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL for both pathogens, suggesting strong antimicrobial potential.

常见问题

Q. Q1. What are the key physicochemical properties of 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, and how do they influence experimental design?

Answer: The compound has a molecular formula C₁₇H₁₂BrNO₃ (MW: 358.19 g/mol) and a distinct quinoline backbone substituted with bromine at position 6, a 4-methoxyphenyl group at position 2, and a carboxylic acid at position 4 . Key properties include:

- Solubility : Limited water solubility due to the aromatic quinoline core and hydrophobic substituents; typically requires polar aprotic solvents (e.g., DMF, DMSO) for dissolution.

- Stability : Susceptible to photodegradation under UV light; storage in amber vials at 0–4°C is recommended .

- Reactivity : The carboxylic acid group enables conjugation (e.g., amide bond formation), while the bromine atom allows cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. Experimental Implications :

- Solvent selection for reactions must account for limited aqueous solubility.

- Protect from light during synthesis and storage to prevent decomposition.

Q. Q2. What are the standard synthetic routes for preparing this compound, and what are their advantages/limitations?

Answer: Two common methodologies are:

Friedländer Quinoline Synthesis :

- React 4-methoxybenzaldehyde with 6-bromo-2-aminobenzoic acid derivatives under acidic conditions.

- Advantages : High regioselectivity for quinoline ring formation.

- Limitations : Requires optimization of acid catalysts (e.g., H₂SO₄, p-TsOH) to avoid side reactions .

Post-Functionalization of Quinoline Precursors :

- Bromination of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid using N-bromosuccinimide (NBS) in chlorinated solvents.

- Advantages : High bromine incorporation at position 5.

- Limitations : Risk of over-bromination; requires rigorous TLC/HPLC monitoring .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is typically employed.

Advanced Research Questions

Q. Q3. How can structural modifications of this compound resolve contradictions in reported biological activity data?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from substituent-dependent interactions. Methodological approaches include:

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding affinity .

- Carboxylic Acid Derivatization : Convert to amides or esters to modulate lipophilicity and cell permeability .

- Bromine Replacement : Substitute bromine with iodine or trifluoromethyl groups to evaluate halogen-dependent cytotoxicity .

Validation : Pair modifications with computational docking (e.g., AutoDock) and in vitro assays (e.g., MTT for cytotoxicity) to correlate structural changes with activity .

Q. Q4. How can conflicting data on the compound’s stability under varying pH conditions be reconciled?

Answer: Stability studies show:

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the methoxy group to hydroxyl, altering reactivity .

- Neutral/Basic Conditions (pH 7–9) : Carboxylic acid deprotonation improves aqueous solubility but may reduce membrane permeability.

Q. Resolution Strategies :

- Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays to mimic physiological conditions.

- Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring to quantify degradation products .

Q. Q5. What advanced spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; quinoline protons at δ 7.5–8.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 359.08 m/z) and detects impurities.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。